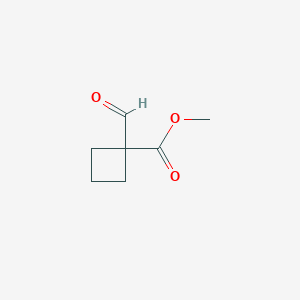

Methyl 1-formylcyclobutanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-formylcyclobutanecarboxylate: is an organic compound with the molecular formula C₇H₁₀O₃ . It features a cyclobutane ring substituted with a formyl group and a carboxylate ester group. This compound is notable for its versatility in organic synthesis, serving as a valuable intermediate in the preparation of more complex molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cyclobutane Ring Formation: The synthesis of methyl 1-formylcyclobutanecarboxylate typically begins with the formation of the cyclobutane ring. This can be achieved through [2+2] cycloaddition reactions involving alkenes.

Esterification: The carboxylate ester group is introduced through esterification reactions, often involving methanol and a suitable acid catalyst.

Industrial Production Methods: : Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Analyse Des Réactions Chimiques

Ester Group Reactivity

The methyl carboxylate moiety participates in classic ester transformations:

| Reaction Type | Conditions | Product |

|---|---|---|

| Hydrolysis | Aqueous acid/base | 1-Formylcyclobutanecarboxylic acid |

| Aminolysis | Primary/secondary amines | Cyclobutane carboxamide derivatives |

| Transesterification | Alcohols, Lewis acid catalysts | Alkyl 1-formylcyclobutanecarboxylates |

These reactions are well-documented for analogous esters, such as methyl cyclopropanecarboxylate, which undergoes aminolysis with benzylamine to form carboxamides .

Formyl Group Transformations

The aldehyde functionality enables nucleophilic additions and redox reactions:

-

Nucleophilic Addition : Grignard reagents or organozinc compounds add to the formyl group, forming secondary alcohols. For example, reaction with methylmagnesium bromide could yield a tertiary alcohol.

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the formyl group to a carboxylic acid, yielding methyl 1-carboxycyclobutanecarboxylate.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a hydroxymethyl group, producing methyl 1-(hydroxymethyl)cyclobutanecarboxylate.

Decarboxylative Halogenation

While not directly studied for this compound, silver-mediated decarboxylation (Hunsdiecker–Borodin reaction) is plausible. The ester group could decarboxylate in the presence of Ag₂O and halogens (X₂), forming 1-formylcyclobutyl halides :

RCOOR +Ag2O+X2→R X+CO2+AgX+R OH

This mechanism proceeds via radical intermediates, as evidenced by stereochemical scrambling in cyclopropane analogs .

Cycloadditions and Annulations

The strained cyclobutane ring and electron-deficient carbonyl groups make this compound a candidate for:

-

[4+2] Diels-Alder Reactions : As a dienophile with conjugated dienes.

-

1,3-Dipolar Cycloadditions : With nitrones or azides to form fused heterocycles.

Comparative Reactivity of Analogues

The table below contrasts methyl 1-formylcyclobutanecarboxylate with structurally related compounds:

Unresolved Mechanistic Questions

-

Radical vs. Ionic Pathways : The dominance of radical intermediates in decarboxylation (as seen in Hunsdiecker reactions ) versus ionic mechanisms in ester hydrolysis remains untested for this compound.

-

Steric Effects : The impact of the cyclobutane ring’s planar geometry on reaction stereoselectivity requires further study.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Complex Molecules

Methyl 1-formylcyclobutanecarboxylate serves as a crucial building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows chemists to construct diverse molecular architectures.

Reactivity and Transformations

The compound can participate in several types of reactions, including:

- Esterification : The carboxylic acid group can react with alcohols to form esters, facilitating further functionalization.

- Reduction : The formyl group can be reduced to an alcohol, yielding valuable intermediates for further reactions.

- Oxidation : Oxidation reactions can convert the formyl group into a carboxylic acid or other oxidized derivatives.

- Substitution Reactions : The cyclobutane ring can undergo substitution reactions, allowing for the introduction of various functional groups.

Biological Research

Potential Biological Activity

While specific biological activity data for this compound is limited, related cyclobutane derivatives have shown promising antimicrobial and anticancer properties. The inherent strain in the cyclobutane ring may contribute to unique interactions with biological targets, suggesting avenues for further exploration in medicinal chemistry.

Case Studies

- Anticancer Activity : Similar cyclobutane derivatives have been studied for their selective toxicity towards cancer cells. For instance, compounds with cyclobutane structures have demonstrated inhibitory effects on enzymes involved in cancer metabolism.

- Antimicrobial Properties : Research indicates that cyclobutane derivatives exhibit antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics.

Industrial Applications

Specialty Chemicals Production

this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows it to serve as a precursor for various industrial applications, including:

- Polymer Chemistry : It can be used to synthesize novel polymers with specific properties.

- Agricultural Chemicals : Its derivatives may find applications in developing new agrochemicals with enhanced efficacy.

Mécanisme D'action

The mechanism by which methyl 1-formylcyclobutanecarboxylate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 1-formylcyclopentanecarboxylate: Similar structure but with a five-membered ring.

Methyl 1-formylcyclohexanecarboxylate: Similar structure but with a six-membered ring.

Ethyl 1-formylcyclobutanecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Activité Biologique

Methyl 1-formylcyclobutanecarboxylate is an organic compound characterized by its unique cyclobutane ring structure, which incorporates both formyl and carboxylate functional groups. This distinctive configuration allows it to serve as a versatile intermediate in organic synthesis, particularly in the development of biologically active compounds. Despite the limited direct research specifically targeting its biological activity, related cyclobutane derivatives have shown promising antimicrobial and anticancer properties, suggesting potential avenues for exploration.

Chemical Structure and Properties

- Molecular Formula : C7H10O3

- Functional Groups :

- Cyclobutane ring

- Ester (carboxylate)

- Aldehyde (formyl)

The cyclobutane ring introduces significant ring strain, which can enhance the compound's reactivity and interaction with biological targets. This strain is a key factor in the compound's potential biological activities.

Antimicrobial and Anticancer Potential

Research on cyclobutane derivatives indicates that these compounds often exhibit notable biological activities:

- Antimicrobial Activity : Some cyclobutane derivatives have been reported to possess antimicrobial properties, making them candidates for further study in the development of new antibiotics. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Activity : Certain derivatives have demonstrated selective toxicity towards cancer cells, suggesting that this compound may similarly interact with cancerous tissues. The inherent strain in the cyclobutane structure may facilitate unique interactions with cellular targets involved in cancer progression.

| Compound Type | Activity Type | Notable Findings |

|---|---|---|

| Cyclobutane Derivatives | Antimicrobial | Inhibition of bacterial growth through membrane disruption. |

| Cyclobutane Derivatives | Anticancer | Selective toxicity towards various cancer cell lines. |

While specific studies on this compound are scarce, the mechanisms observed in related compounds can provide insights:

- Cell Membrane Disruption : Many antimicrobial agents target bacterial membranes, leading to cell lysis.

- Enzyme Inhibition : Compounds that inhibit key enzymes involved in metabolic pathways can effectively halt cancer cell proliferation.

Case Studies and Research Findings

Recent studies on similar compounds highlight the potential of this compound:

- Antimicrobial Studies : A study on cyclobutane derivatives showed significant inhibition against Gram-positive bacteria, suggesting a pathway for developing new antibiotics.

- Cancer Cell Studies : Research indicated that certain cyclobutane derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating their potential as therapeutic agents .

Synthesis and Accessibility

This compound can be synthesized through various organic reactions, making it accessible for further research. Common synthetic methods include:

- Cycloaddition Reactions : These reactions utilize the strain in the cyclobutane ring to facilitate the formation of new bonds.

- Esterification Processes : The carboxylic acid group allows for straightforward esterification, enhancing its utility in synthetic chemistry.

Propriétés

IUPAC Name |

methyl 1-formylcyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-6(9)7(5-8)3-2-4-7/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKZWJDTPRZFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.